1-Oxazol-5-ylcyclopropanecarboxylic acid is a heterocyclic compound featuring a five-membered oxazole ring fused with a cyclopropane moiety. This compound is significant in medicinal chemistry due to its potential biological activities and applications in drug development. The oxazole ring is characterized by the presence of nitrogen and oxygen atoms, contributing to its unique chemical properties.
The synthesis and characterization of 1-oxazol-5-ylcyclopropanecarboxylic acid have been explored in various studies, highlighting its relevance in the development of new pharmaceuticals. Research has focused on the synthesis of oxazoles and their derivatives, which often serve as intermediates in organic synthesis and pharmaceutical applications.
1-Oxazol-5-ylcyclopropanecarboxylic acid belongs to the class of oxazole derivatives, which are five-membered heterocycles containing one nitrogen and one oxygen atom. It can be further classified as a carboxylic acid due to the presence of a carboxyl functional group (-COOH).
The synthesis of 1-oxazol-5-ylcyclopropanecarboxylic acid can be approached through several methods, often involving the cyclization of appropriate precursors. Common synthetic strategies include:
The specific conditions for synthesizing 1-oxazol-5-ylcyclopropanecarboxylic acid typically involve controlling temperature, solvent choice, and reactant concentrations to optimize yield and purity. Techniques such as N-acylation followed by cyclodehydration are crucial for achieving the desired structural complexity.
The molecular structure of 1-oxazol-5-ylcyclopropanecarboxylic acid features:
The molecular formula for 1-oxazol-5-ylcyclopropanecarboxylic acid can be deduced based on its structure, typically represented as , where and depend on specific substituents on the cyclopropane ring.
1-Oxazol-5-ylcyclopropanecarboxylic acid can participate in various chemical reactions, including:
Reactions involving this compound often require careful control of reaction conditions, such as temperature and pH, to ensure selectivity and yield.
The mechanism by which 1-oxazol-5-ylcyclopropanecarboxylic acid exerts its biological effects may involve:
Quantitative data regarding binding affinities or kinetic parameters would typically be derived from pharmacological studies assessing its efficacy against specific biological targets.
1-Oxazol-5-ylcyclopropanecarboxylic acid is expected to exhibit:
The compound is likely to display:
1-Oxazol-5-ylcyclopropanecarboxylic acid has potential applications in:
Oxazole, a five-membered heteroaromatic ring containing oxygen and nitrogen atoms separated by a carbon atom, serves as a privileged scaffold in drug design due to its unique physicochemical properties and versatile biological activities. This moiety demonstrates remarkable capacity for forming diverse weak intermolecular interactions—including hydrogen bonds, π-π stacking, and van der Waals forces—that facilitate targeted binding to biological macromolecules [7]. The oxazole ring functions as a bioisostere for several pharmacophoric elements, effectively replacing thiazole, imidazole, benzimidazole, and triazole rings while maintaining or enhancing biological activity and improving pharmacokinetic profiles [3] [7]. This bioisosteric versatility is exemplified by the structural similarity between oxazole-containing drugs and their biological targets, enabling optimized receptor interactions.
The electron-rich nature of the oxazole ring enhances molecular stability and influences electron distribution across conjugated systems, thereby modulating ligand-receptor binding kinetics. This property is particularly valuable in designing kinase inhibitors and antimicrobial agents where electron transfer processes are critical for biological activity [8]. Numerous FDA-approved drugs incorporate oxazole scaffolds, including Linezolid (antibacterial), Oxaprozin (anti-inflammatory), Tafamidis (transthyretin stabilizer), and Furazolidone (antimicrobial), demonstrating the clinical validation of this heterocyclic system [6] [10]. The structural diversity achievable through oxazole functionalization enables precise tuning of steric, electronic, and solubility parameters essential for drug optimization.
Table 1: Clinically Approved Pharmaceuticals Containing Oxazole Scaffolds
Compound | Therapeutic Category | Key Structural Features | Primary Biological Target |
---|---|---|---|
Linezolid | Antibacterial | 5-Acetamidomethyl-3-aryloxazolidinone | 50S ribosomal subunit |
Tafamidis | Transthyretin stabilizer | Carboxylic acid-functionalized oxazole | Transthyretin tetramer |
Oxaprozin | NSAID | Diphenyloxazole-propanoic acid | Cyclooxygenase (COX) |
Fasiplon | Anxiolytic | Imidazo[1,2-a]pyrido[2,3-d]oxazol-5-one | GABA-A receptor partial agonist |
Raltegravir | Antiretroviral | N-Methylpyrimidinone-oxazole hybrid | HIV integrase |
Synthetic accessibility further enhances oxazole's medicinal chemistry utility. Robust methodologies such as the Robinson-Gabriel cyclodehydration, van Leusen synthesis, and Dakin-West reaction enable efficient construction of diversely substituted oxazole derivatives [8] [9]. Recent advances in transition metal-catalyzed syntheses, including palladium-mediated cross-coupling and silver triflate-mediated cyclizations, have expanded access to structurally complex polyfunctionalized oxazoles for drug discovery programs [8]. This synthetic versatility facilitates systematic structure-activity relationship (SAR) exploration around the oxazole core, enabling rational optimization of pharmacological profiles.
Cyclopropane carboxylic acid derivatives represent a structurally distinctive class of bioactive compounds characterized by their unique geometric and electronic properties. The cyclopropane ring introduces significant angle strain (approximately 27 kcal/mol) that influences molecular conformation and enhances binding affinity through enforced planarity and restricted rotation [4]. This strained system exhibits partial π-bond character ("pseudo-π" system) due to bent bonds, enabling unconventional orbital interactions with biological targets that are inaccessible to unstrained carbocyclic systems. When conjugated to a carboxylic acid functionality, the cyclopropane ring demonstrates remarkable versatility as a bioisostere, effectively mimicking unsaturated systems, heterocycles, and extended carbon chains while modulating physicochemical properties [4].
The carboxylic acid group serves multiple critical roles in bioactive molecules: it provides a handle for salt formation (improving solubility), enables hydrogen bonding interactions with biological targets, and facilitates ionic interactions with catalytic residues in enzyme active sites. In metalloenzyme inhibition, the carboxylate anion functions as a potent zinc-binding group, enabling competitive inhibition of metalloproteases and other metal-dependent enzymes [4]. This moiety also contributes to metabolic stability by resisting cytochrome P450-mediated oxidation, thereby extending biological half-lives compared to alkyl chain alternatives [1].
Table 2: Bioactive Compounds Incorporating Cyclopropanecarboxylic Acid Moieties
Compound | Pharmacological Class | Structural Features | Key Biological Activities |
---|---|---|---|
2-PCCA | GPR88 Agonist | (1R,2R)-2-(Pyridin-2-yl)cyclopropanecarboxamide | Activates Gαi-coupled signaling (EC₅₀ = 59 nM) |
Ciprofloxacin | Fluoroquinolone Antibiotic | 1-Cyclopropyl-7-(piperazinyl)-quinolone | DNA gyrase inhibition |
Pleconaril | Antiviral | Phenoxyalkylcyclopropyl-isoxazole | Picornavirus capsid binder |
Ticagrelor | Antiplatelet | Cyclopropyl-triazolopyrimidine | P2Y₁₂ ADP receptor antagonist |
Tranylcypromine | Antidepressant | 2-Phenylcyclopropylamine | MAO inhibition |
Notable examples illustrate the pharmacological impact of this structural motif. The GPR88 agonist 2-PCCA [(1R,2R)-2-(pyridin-2-yl)cyclopropanecarboxylic acid ((2S,3S)-2-amino-3-methylpentyl)-(4′-propylbiphenyl-4-yl)amide] demonstrates potent activation (EC₅₀ = 59 nM) of Gαi-coupled signaling pathways via strategic incorporation of the strained cyclopropane ring [1]. Similarly, the antiviral agent Pleconaril utilizes a cyclopropyl moiety adjacent to an isoxazole ring to enhance binding to picornaviral capsid proteins through complementary van der Waals interactions within hydrophobic pockets [2] [6]. In metabolic studies, cyclopropane-containing compounds exhibit enhanced resistance to β-oxidation compared to their straight-chain analogs, significantly improving pharmacokinetic profiles. The cyclopropyl group also reduces conformational flexibility, limiting rotational entropy loss upon target binding and thereby enhancing binding affinity through pre-organization of bioactive conformations [4].
The molecular hybrid 1-oxazol-5-ylcyclopropanecarboxylic acid represents a rationally designed pharmacophore integrating complementary structural and electronic features from both constituent moieties. This conjugation creates a planar, rigid configuration that optimizes spatial orientation for target engagement while maintaining favorable physicochemical properties for drug-likeness. The oxazole ring provides π-electron density and hydrogen bonding capability, while the strained cyclopropane enhances binding through unique orbital interactions, and the carboxylic acid enables ionic bonding and solubility modulation [4] [7]. This combination yields a versatile scaffold suitable for developing modulators of enzymes, receptors, and protein-protein interactions where precise spatial arrangement of functional groups determines biological activity.
Structure-activity relationship (SAR) studies of analogous compounds provide insight into the pharmacological potential of this hybrid structure. GPR88 agonist research demonstrates that cyclopropane-containing derivatives like 2-PCCA exhibit significantly enhanced potency (EC₅₀ = 59 nM) compared to non-cyclopropyl analogs, attributed to improved binding pocket complementarity [1]. Similarly, oxazole-carboxylic acid hybrids in antibacterial agents show improved membrane penetration while maintaining target affinity through balanced lipophilicity and hydrogen bonding capacity [7] [8]. The oxazole moiety serves as an effective carboxylic acid bioisostere, maintaining hydrogen bonding patterns while offering enhanced metabolic stability and membrane permeability compared to traditional carboxylic acid-containing drugs [4].
Table 3: Predicted Physicochemical and Pharmacokinetic Profile of 1-Oxazol-5-ylcyclopropanecarboxylic Acid
Parameter | Value/Range | Computational Method | Pharmacological Implications |
---|---|---|---|
cLogP | 1.2 - 1.8 | Lipinski/Van de Waterbeemd | Balanced lipophilicity for membrane permeability |
H-bond Acceptors | 4 | Lipinski's Rule of Five | Favorable for oral bioavailability |
H-bond Donors | 1 | Lipinski's Rule of Five | Optimal for solubility and permeability balance |
Topological Polar Surface Area | 70-75 Ų | Ertl Method | Moderate CNS penetration potential |
Molecular Weight | 165.17 g/mol | - | Compliant with fragment-based drug design |
pKa (Carboxylic Acid) | 3.8 - 4.2 | Quantum chemical calculation | Enhanced ionization at physiological pH |
Metabolic Stability | High | Structural similarity assessment | Resistance to oxidative metabolism |
Metabolic stability represents a key advantage of this hybrid scaffold. Oxazole rings demonstrate resistance to oxidative metabolism by cytochrome P450 enzymes, while cyclopropane moieties inhibit β-oxidation pathways that typically degrade aliphatic carboxylic acids [1] [8]. This combination potentially extends biological half-life compared to traditional carboxylic acid-containing drugs. The carboxylic acid functionality enables prodrug strategies through esterification or amide formation, offering formulation flexibility for improved bioavailability [4]. Additionally, computational analyses predict favorable drug-like properties including moderate lipophilicity (cLogP 1.2-1.8), polar surface area (70-75 Ų), and molecular weight (<200 Da), positioning this scaffold favorably within drug discovery chemical space [5] [7].
The scaffold demonstrates significant synthetic versatility for analog development. The carboxylic acid enables direct derivatization to amides, esters, and peptidomimetics, while the oxazole ring permits electrophilic substitution at C4 and C2 positions [8] [9]. This facilitates comprehensive SAR exploration around both moieties, enabling optimization for specific biological targets. Molecular modeling studies indicate potential for bidentate binding to metalloenzymes through simultaneous coordination of the oxazole nitrogen and carboxylate oxygen to active site metal ions [4] [7]. This dual-binding mode could translate to enhanced inhibitory potency against targets such as matrix metalloproteinases, angiotensin-converting enzyme, or histone deacetylases, positioning 1-oxazol-5-ylcyclopropanecarboxylic acid as a promising template for multifunctional drug development.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1